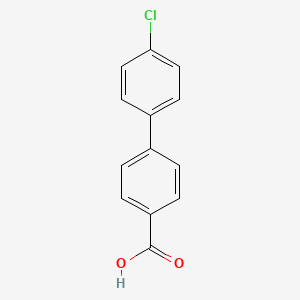

4-(4-Chlorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMRRWLTRBEAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206096 | |

| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-41-4 | |

| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005748414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5748-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)benzoic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, and its role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Structural Significance of this compound

This compound, with the CAS number 5748-41-4, is a biphenyl carboxylic acid featuring a chlorine substituent on one of the phenyl rings. This structural motif is a cornerstone in the design of a wide array of functional molecules. The presence of the carboxylic acid group provides a reactive handle for derivatization, such as the formation of amides and esters, while the biphenyl core offers a rigid scaffold that can be tailored to interact with specific biological targets.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount before handling any chemical compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₂ | |

| Molecular Weight | 232.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 289-291 °C | |

| Assay | 95% | |

| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N |

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.

Synthesis of this compound: A Practical Approach

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biaryl compounds like this compound.[4][5] This palladium-catalyzed reaction offers a versatile and efficient route to creating a carbon-carbon bond between an aryl halide and an arylboronic acid.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4-Bromobenzoic acid

-

4-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)[4]

-

Base (e.g., potassium carbonate)[4]

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)[4]

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzoic acid and 4-chlorophenylboronic acid in the chosen solvent system.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: Add the base (e.g., potassium carbonate) followed by the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an appropriate acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.[1] A typical method is outlined below.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Table adapted from a representative method for similar compounds.[1]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 232.66 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the molecular ion peak.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.

Antimicrobial Agents

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a structurally related compound, have been synthesized and evaluated for their antimicrobial properties.[9] These studies have shown that modifications of the carboxylic acid group can lead to compounds with significant activity against various bacterial and fungal strains.[9] The sulfonyl group in these analogs is thought to play a crucial role in their biological activity.[2]

Anticancer Research

Benzoic acid derivatives are being extensively investigated for their potential as anticancer agents.[3] The this compound structure can be incorporated into more complex molecules designed to interact with specific targets in cancer cells. For instance, it can serve as a building block for the synthesis of inhibitors of key enzymes or proteins involved in cancer progression.

Workflow for Derivative Synthesis and Screening

Caption: A generalized workflow for drug discovery starting from this compound.

Conclusion and Future Perspectives

This compound is a chemical entity with significant potential, particularly as a scaffold in the design and synthesis of novel therapeutic agents. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical reactivity, makes it an attractive starting material for medicinal chemists. Future research will likely focus on the continued exploration of its derivatives, with an emphasis on elucidating their mechanisms of action and optimizing their pharmacological profiles for various disease targets. The development of greener and more efficient synthetic protocols will also be a key area of investigation.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

4-(4-Chlorophenyl)benzoic acid molecular formula

An In-depth Technical Guide to 4-(4-Chlorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in the fields of medicinal chemistry and materials science. As a senior application scientist, the following narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction

This compound, also known as 4'-Chlorobiphenyl-4-carboxylic acid, is a biphenyl derivative featuring a carboxylic acid group and a chlorine atom at the para positions of the two phenyl rings. This specific arrangement of functional groups makes it an exceptionally versatile building block for the synthesis of more complex molecular architectures.[1] Its rigid biphenyl core is a common scaffold in pharmacologically active compounds, while the carboxylic acid moiety provides a convenient handle for derivatization, such as the formation of amides or esters.[1] This guide will elucidate the compound's core properties, detail a robust synthetic protocol via Suzuki-Miyaura coupling, outline methods for its characterization and purification, discuss its applications, and provide essential safety information.

Section 1: Core Molecular Profile

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from verified chemical databases and supplier technical sheets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [2] |

| Molecular Weight | 232.66 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5748-41-4 | [2] |

| Appearance | Solid / Powder | |

| Melting Point | 289-291 °C | |

| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N |

Section 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The creation of the C-C bond between the two phenyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the industry-standard method for this transformation due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[3]

Synthesis Workflow Overview

The overall process involves the coupling of the two primary synthons, followed by an aqueous workup to remove inorganic salts and water-soluble impurities, and concludes with purification and rigorous analytical validation.

References

physical properties of 4-(4-Chlorophenyl)benzoic acid

An In-depth Technical Guide to the Physical Properties of 4-(4-Chlorophenyl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 5748-41-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's molecular structure, spectroscopic profile, thermal behavior, and solubility characteristics. Where direct experimental data is not publicly available, this guide provides expert analysis based on established principles and data from structurally analogous compounds. Furthermore, it outlines detailed, best-practice experimental protocols for the determination of these properties, ensuring a self-validating framework for laboratory investigation. The integration of theoretical insights with practical methodologies aims to equip researchers with the foundational knowledge required for the effective application and study of this compound.

Introduction to this compound

This compound, also known as 4'-Chlorobiphenyl-4-carboxylic acid, is a biphenyl derivative characterized by a benzoic acid scaffold substituted with a 4-chlorophenyl group at the para position.[1][2] This bifunctional arrangement, featuring a polar carboxylic acid group and a large, nonpolar, chlorinated biphenyl system, imparts a unique set of physical properties that make it a valuable intermediate in various scientific fields. The carboxylic acid moiety serves as a versatile handle for synthetic modifications, such as the formation of esters and amides, while the chlorinated biphenyl core is a structural motif found in materials with high thermal stability and in molecules with potential pharmacological activity.[2] A thorough understanding of its physical properties is therefore paramount for its application in chemical synthesis, structure-activity relationship (SAR) studies, and materials science.[2]

This guide provides a detailed examination of these properties, grounded in authoritative data and established analytical methodologies.

Core Physicochemical Properties

A compound's utility is fundamentally defined by its physical and chemical characteristics. This section consolidates the known data for this compound.

Molecular and Formulaic Data

The fundamental identity of this compound is established by its molecular formula, weight, and structural identifiers. This information is critical for stoichiometric calculations, analytical characterization, and database referencing.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonym | 4'-Chlorobiphenyl-4-carboxylic acid | [1] |

| CAS Number | 5748-41-4 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3] |

| Molecular Weight | 232.66 g/mol | [1][3] |

| Appearance | Solid | [1] |

| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N | [1] |

Spectroscopic Profile: An Analytical Fingerprint

The spectroscopic profile of a molecule provides an unambiguous structural fingerprint. While a complete, published set of spectra for this compound is not available, its structure allows for a robust prediction of its key spectral features based on well-understood principles of NMR, IR, and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-8.2 ppm). The protons on the two phenyl rings will appear as a series of doublets and doublets of doublets due to their distinct chemical environments and coupling patterns. The carboxylic acid proton (-COOH) will present as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which can be confirmed by D₂O exchange.

-

¹³C NMR : The carbon NMR spectrum will show 13 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-175 ppm). The aromatic region will contain multiple signals between 120-150 ppm, including four quaternary carbons (C-1, C-4, C-1', C-4').

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum is defined by its functional groups. Key expected absorptions include:

-

A very broad O-H stretch from the carboxylic acid dimer, typically appearing from 2500 to 3300 cm⁻¹.[4]

-

A strong, sharp C=O stretch from the carbonyl group, expected around 1680-1710 cm⁻¹.[4]

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[4]

-

A C-O stretching vibration around 1200-1300 cm⁻¹.

-

A C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ range.

-

-

Mass Spectrometry (MS) :

-

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 232. The presence of a chlorine atom would be confirmed by a characteristic M+2 isotopic peak at m/z 234, with an intensity approximately one-third that of the molecular ion peak. Key fragmentation patterns would likely involve the loss of -OH (m/z 215) and -COOH (m/z 187).

-

Caption: Relationship between molecular structure and expected spectroscopic signals.

Thermal Properties: Melting Point

The melting point is a critical indicator of purity and is influenced by the compound's crystal lattice energy.

-

Melting Point (mp): 289-291 °C[1]

This high melting point is indicative of a stable, well-ordered crystal lattice, likely facilitated by strong intermolecular hydrogen bonding between the carboxylic acid groups and significant van der Waals forces from the large biphenyl system.

Solubility and Partitioning Behavior

Solubility is a key parameter in drug development and reaction chemistry, dictating bioavailability and solvent selection.

-

Solubility Profile : While specific quantitative data for this compound is limited, its solubility can be inferred from its structure. The presence of the polar carboxylic acid group suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.[5][6] Conversely, the large, nonpolar biphenyl core predicts poor solubility in water. It is expected to be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

Acidity (pKa)

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid proton.

Crystallography and Solid-State Properties

The solid-state form of a compound can significantly impact its physical properties. While a specific crystal structure determination was not found in the search results, carboxylic acids, particularly aromatic ones, commonly form hydrogen-bonded dimers in the solid state. This dimerization, combined with π-stacking of the aromatic rings, would contribute to the high melting point and thermodynamic stability of the crystalline form. The potential for polymorphism (the existence of multiple crystal forms) cannot be excluded and should be considered in pharmaceutical development.

Experimental Methodologies

To ensure scientific rigor, the determination of physical properties must follow validated protocols. The following sections detail the methodologies for characterizing a sample of this compound.

Caption: General experimental workflow for physical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the sample.

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Rationale : This provides information on the number of different types of protons and their neighboring environments.

-

Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad -COOH signal confirms its identity.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale : This confirms the number of unique carbon atoms in the molecule, validating the carbon backbone.

-

-

Data Analysis : Integrate proton signals to determine relative ratios. Assign peaks based on expected chemical shifts and coupling patterns, comparing them to predicted spectra or data from analogous structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation : Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet. ATR is a modern, rapid method requiring minimal sample.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Rationale : This is essential to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions from the sample spectrum.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis : Identify characteristic absorption bands (O-H, C=O, C=C, C-Cl) and compare their positions to established correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition :

-

Introduce the sample into a High-Resolution Mass Spectrometer (HRMS), typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI in negative ion mode is well-suited for carboxylic acids ([M-H]⁻).

-

Rationale : HRMS provides highly accurate mass measurements (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

-

-

Data Analysis :

-

Identify the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).

-

Verify the mass accuracy and use the instrument's software to calculate the elemental formula.

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

Melting Point Determination

Objective: To assess the thermal transition from solid to liquid and to serve as an indicator of purity.

-

Sample Preparation : Finely grind a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement :

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Use a rapid heating rate (10-20 °C/min) to find an approximate melting range.

-

Rationale : This initial scan prevents excessive time spent on the precise measurement.

-

Perform a second measurement with a new sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

-

Data Analysis : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity. The observed range of 289-291 °C is consistent with a pure compound.[1]

Conclusion

This compound is a crystalline solid with a high melting point, reflecting a stable molecular lattice. Its spectroscopic characteristics are well-defined by its constituent functional groups—a carboxylic acid and a chlorinated biphenyl system. While poorly soluble in water, its acidic nature permits dissolution in basic aqueous solutions. The data and protocols presented in this guide provide a robust framework for the identification, characterization, and utilization of this compound in research and development settings. The combination of empirical data and predictive analysis based on established chemical principles offers a comprehensive understanding of its core physical properties.

References

- 1. 4-氯-4-联苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(4-Chlorophenyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document delves into the theoretical underpinnings of its solubility, drawing comparisons with structurally similar molecules, and offers detailed, field-proven experimental protocols for its quantitative determination. By synthesizing theoretical principles with practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and tools to accurately assess and understand the solubility characteristics of this compound. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction

This compound (CPBA) is a biphenyl carboxylic acid derivative with a molecular structure that presents unique challenges and opportunities in formulation and drug delivery. Its solubility is a critical physicochemical parameter that governs its bioavailability, dissolution rate, and overall efficacy in potential therapeutic applications. An in-depth understanding of its behavior in various solvent systems is paramount for its successful development and application. This guide will explore the key factors influencing the solubility of CPBA and provide robust methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | |

| Molecular Weight | 232.66 g/mol | |

| Melting Point | 289-291 °C | |

| Physical Form | Solid | |

| CAS Number | 5748-41-4 |

The high melting point of CPBA suggests strong intermolecular forces in its crystalline state, which can be a significant barrier to dissolution.

Theoretical Framework for Solubility

The solubility of an organic compound is dictated by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, several structural features are key determinants of its solubility profile.

The Role of the Carboxylic Acid Moiety

The Influence of the Biphenyl and Chloro Substituents

The large, nonpolar biphenyl core and the hydrophobic chloro-substituent significantly contribute to the lipophilicity of the molecule. This substantial nonpolar character counteracts the solubilizing effect of the carboxylic acid group, particularly in aqueous media. The principle of "like dissolves like" dictates that CPBA will exhibit greater solubility in organic solvents that can favorably interact with its aromatic and chlorinated portions.

pH-Dependent Solubility

As an acidic compound, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the compound will exist primarily in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium will shift towards the more soluble carboxylate salt. This relationship is a critical consideration in the design of oral dosage forms and in vitro dissolution studies.

Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is a cornerstone of pharmaceutical development. The following sections provide detailed protocols for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility[2][3][4][5]. It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

-

Pipette a precise volume (e.g., 5 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile) into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a portion of the supernatant and filter it through a chemically compatible 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Analytical Quantification Methods

The choice of analytical technique for quantifying the dissolved compound is critical for accuracy.

HPLC is a highly specific and sensitive method for quantifying this compound in solution[6][7][8][9][10].

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Column Temperature | 30 °C |

-

Preparation of Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of calibration standards spanning the expected solubility range.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis:

-

Inject the filtered supernatant from the shake-flask experiment.

-

Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

-

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed, particularly for solubility in pure solvents where interfering substances are absent[11][12][13][14].

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorbance in the UV region.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration to establish the molar absorptivity, in accordance with the Beer-Lambert Law[11].

-

-

Sample Analysis:

-

Measure the absorbance of the filtered supernatant from the shake-flask experiment.

-

Calculate the concentration using the equation of the line from the calibration curve.

-

Factors Influencing Experimental Outcomes

To ensure the trustworthiness of the generated solubility data, it is crucial to control for several experimental variables.

-

Temperature: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the equilibration process is essential.

-

Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is recommended to use a well-characterized, high-purity sample of this compound.

-

Solid State Form: The crystalline form (polymorph) of the solid can have a profound impact on its solubility. It is important to characterize the solid form used in the experiment.

-

pH of the Medium: For aqueous solubility determination, the pH of the buffer system must be accurately prepared and maintained.

Data Presentation and Interpretation

The solubility of this compound should be reported in standard units, such as mg/mL or mol/L, along with the experimental conditions (solvent, temperature, and pH).

Logical Relationship of Factors Affecting Solubility

Caption: Interplay of factors determining the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent system. This guide has provided a comprehensive framework for understanding and experimentally determining this critical parameter. By adhering to the detailed protocols and considering the key influencing factors, researchers can generate high-quality, reliable solubility data essential for advancing the development of this compound for its intended applications.

References

- 1. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-(4-chlorophenyl)benzoic acid (CPBA), a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional solid-state architecture is paramount for predicting its physicochemical properties, such as solubility and thermal stability, and for designing novel molecular entities. This document details the synthesis and crystallization protocols, presents a detailed analysis of the single-crystal X-ray diffraction data, and discusses the pivotal role of intermolecular interactions in defining the crystal lattice. The guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's solid-state chemistry.

Introduction

This compound, with the empirical formula C₁₃H₉ClO₂, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 4-chlorophenyl group.[1][2] This structural motif makes it a versatile building block for the synthesis of more complex molecules, including esters, amides, and polymers with high thermal and chemical resistance.[1] In the pharmaceutical context, the biphenyl scaffold is a common feature in bioactive molecules, and understanding the precise spatial arrangement of its derivatives is crucial for structure-activity relationship (SAR) studies.[1]

The crystal structure dictates many of the bulk properties of a material. By elucidating the arrangement of CPBA molecules in the solid state, we can gain invaluable insights into the non-covalent forces—such as hydrogen bonds and π-π stacking—that govern its stability and crystal packing.[3] This knowledge is critical for applications ranging from polymorph screening in drug development to the rational design of new crystalline materials with tailored properties.

Synthesis and Crystallization

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for accurate crystal structure determination. The most common and efficient route to synthesize CPBA and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers high yields and excellent functional group tolerance. The reaction couples 4-formylphenylboronic acid with a suitable halogenated benzoic acid derivative.[4] A generalized protocol is as follows:

-

Reactant Preparation: In a reaction vessel, dissolve 4-bromobenzoic acid (1.0 eq) and (4-chlorophenyl)boronic acid (1.1 eq) in a suitable solvent system, such as a mixture of dioxane and water.

-

Base Addition: Add a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq), to the mixture. The base is crucial for the activation of the boronic acid.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Reaction: Heat the mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Work-up and Purification: After completion, cool the reaction, dilute it with water, and acidify with HCl to a pH of ~2. This precipitates the carboxylic acid product.[5] The crude product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for compounds like CPBA.

-

Rationale for Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound at a moderate to high temperature but exhibit lower solubility at room temperature. For CPBA, solvents like ethanol, methanol, or ethyl acetate are effective.[5]

-

Protocol:

-

Prepare a saturated or near-saturated solution of purified CPBA in the chosen solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate impurities.

-

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation.

-

Leave the solution undisturbed in a vibration-free environment at a constant temperature.

-

Colorless, well-defined crystals should form over several days to a week.

-

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[1] The workflow involves several key stages, from crystal selection to structure refinement.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Structure and Intermolecular Interactions

Analysis of the crystal structure of this compound reveals key details about its molecular conformation and supramolecular assembly.

Crystallographic Data

The crystallographic parameters for CPBA provide a quantitative description of its crystal lattice.

| Parameter | Value |

| Empirical Formula | C₁₃H₉ClO₂ |

| Formula Weight | 232.66 g/mol [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Note: The unit cell dimensions (a, b, c, α, β, γ) and other specific parameters are determined experimentally and can be found in dedicated crystallographic databases.

Molecular Conformation

In the solid state, the molecule is not perfectly planar. There is a notable dihedral angle between the two phenyl rings. This twist is a result of steric hindrance between the ortho-hydrogens of the adjacent rings and is a common feature in biphenyl systems. The carboxylic acid group may also be slightly twisted relative to the plane of its attached phenyl ring.

Supramolecular Assembly: The Role of Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing of CPBA is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds.[6] This interaction creates a robust R²₂(8) ring motif, which is a highly stable and predictable supramolecular synthon.

Figure 2: Centrosymmetric dimer formation via O-H···O hydrogen bonds.

These hydrogen-bonded dimers act as fundamental building blocks, which then pack into the extended three-dimensional lattice. The overall crystal structure is further stabilized by weaker interactions, such as C—H···O contacts and potential π-π stacking between the phenyl rings of adjacent dimers. The presence of the chlorine atom also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can play a subtle but important role in directing the crystal packing.[3]

Complementary Analytical Techniques

While SC-XRD provides the definitive structure, other techniques are essential for comprehensive characterization and to validate the identity and purity of the bulk material.

-

Spectroscopy (FTIR, NMR):

-

FTIR: Infrared spectroscopy is used to confirm the presence of key functional groups. For CPBA, characteristic peaks would include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 3000 cm⁻¹), and various C=C stretches for the aromatic rings.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the molecular structure in solution. The spectra would show distinct signals for the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.[7][8]

-

-

Thermal Analysis (DSC, TGA):

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and identify any phase transitions that may occur upon heating. For CPBA, a sharp endotherm corresponding to its melting point (around 289-291 °C) would be expected, indicating a crystalline solid with high purity.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, providing information on the thermal stability of the compound. It can indicate the temperature at which decomposition begins.[8]

-

Conclusion

The solid-state structure of this compound is a well-defined system governed by strong, directional hydrogen bonding that leads to the formation of robust centrosymmetric dimers. These primary synthons are further organized into a stable three-dimensional lattice through a network of weaker intermolecular forces. The detailed crystallographic data, coupled with spectroscopic and thermal analysis, provides a complete and self-validating picture of the compound's solid-state properties. This foundational knowledge is indispensable for scientists in the fields of drug design, crystal engineering, and materials science, enabling the prediction of material properties and the rational design of new, functional molecules.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 4-氯-4-联苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

Spectroscopic Characterization of 4-(4-Chlorophenyl)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Chlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with significant applications in medicinal chemistry and materials science. As a key intermediate in organic synthesis, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 5748-41-4, possesses a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . The molecule consists of two phenyl rings directly connected, forming a biphenyl core. One ring is substituted with a carboxylic acid group at the 4-position, while the other bears a chlorine atom, also at the 4-position. The solid compound typically appears as a white to off-white powder with a melting point in the range of 289-291 °C.

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)benzoic Acid and Its Derivatives

Introduction

4-(4-Chlorophenyl)benzoic acid is a biphenyl derivative that serves as a crucial structural motif and versatile building block in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of novel pharmaceuticals, including anti-inflammatory agents and VLA-4 antagonists, and are used in the synthesis of high-performance polymers like poly(arylene ether sulfone)s due to their thermal and chemical resistance.[1][2]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its key derivatives. It is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice on process optimization and troubleshooting.

Retrosynthetic Analysis: Mapping the Synthetic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central carbon-carbon bond, suggesting cross-coupling reactions as the most direct synthetic strategies. The carboxylic acid functionality can be introduced either before or after the key bond-forming step.

References

The Pharmacological Potential of the 4-(4-Chlorophenyl)benzoic Acid Scaffold: A Gateway to Diverse Biological Activities

Introduction: The Unassuming Core with Latent Potential

In the landscape of medicinal chemistry, the true value of a molecule is often not in its inherent biological activity, but in its potential as a scaffold for the development of novel therapeutic agents. 4-(4-Chlorophenyl)benzoic acid, a biphenyl derivative, stands as a prime example of such a foundational structure. While direct studies on the intrinsic biological activity of this core molecule are limited, its strategic incorporation into more complex derivatives has unlocked a remarkable breadth of pharmacological activities, spanning antimicrobial, anti-inflammatory, and anticancer domains. This technical guide delves into the biological significance of the this compound moiety, not as a standalone therapeutic, but as a critical pharmacophore and versatile building block in the synthesis of bioactive compounds. We will explore the structure-activity relationships that emerge from its chemical modifications and the experimental evidence that underscores its importance for researchers, scientists, and drug development professionals.

Chemical Properties and Synthetic Versatility

This compound is a white solid with the molecular formula C₁₃H₉ClO₂.[1][2] Its structure features a benzoic acid group linked to a 4-chlorophenyl moiety, providing a rigid backbone that can be readily functionalized.[3] The carboxylic acid group, in particular, serves as a versatile handle for synthetic transformations, most commonly through the formation of amide or ester linkages.[3] This reactivity is central to its role as a precursor in the development of a wide array of derivatives with enhanced biological profiles.

Antimicrobial and Antibiofilm Activity of Derivatives

The most extensively documented biological application of the this compound scaffold is in the development of novel antimicrobial agents. Research has predominantly focused on derivatives where the carboxylic acid is modified, particularly in the form of 4-[(4-chlorophenyl)sulfonyl]benzoic acid.

Sulfonyl Derivatives: A Focus on Gram-Positive Pathogens

A significant body of work has explored the antimicrobial properties of N-acyl-α-amino acid derivatives synthesized from 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. In one such study, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, a valine-derived compound, demonstrated notable activity against Gram-positive bacteria.[4][5][6][7] The subsequent cyclodehydration of this compound yielded 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one, which also exhibited antimicrobial effects.[4][8]

These compounds have shown moderate but promising activity, particularly against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 125 µg/mL for the N-acyl-α-amino acid derivative.[4] Furthermore, some of these derivatives have demonstrated a moderate antibiofilm effect against Enterococcus faecium and Staphylococcus aureus.[4][8] The biological action is attributed to the combined presence of the valine residue and the 4-[(4-chlorophenyl)sulfonyl]phenyl fragment.[8]

Experimental Protocol: Synthesis of 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid [4][8]

-

Dissolution of Valine: Dissolve 2.34 g (20 mmol) of valine in 20 mL of 1 N NaOH solution.

-

Cooling: Cool the solution in an ice bath to 0–5 °C.

-

Simultaneous Addition: Under magnetic stirring, add a solution of crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous CH₂Cl₂ and a 2 N NaOH solution (10 mL, 20 mmol) dropwise and simultaneously over 30 minutes.

-

Reaction: Continue stirring the reaction mixture for 1 hour at room temperature.

-

Acidification: Separate the aqueous phase and acidify it with 2 N HCl to precipitate the product.

-

Isolation: The resulting N-acylated amino acid is then isolated.

Caption: Synthetic pathway from this compound to antimicrobial derivatives.

Pyrazolone Derivatives

Other derivatives incorporating the this compound scaffold have also been investigated for their antimicrobial potential. For instance, novel pyrazole derivatives have been synthesized that show potent antibacterial activity with MIC values as low as 0.5 μg/mL.[9]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [4] |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [4] |

| Pyrazole Derivatives | Gram-positive bacteria | as low as 0.5 | [9] |

Anti-inflammatory Properties of Structurally Related Compounds

For example, Benoxaprofen, a potent anti-inflammatory and antipyretic compound, is chemically described as 2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid.[7] Its anti-inflammatory effects have been demonstrated in various animal models.[7] Interestingly, Benoxaprofen is a weak inhibitor of prostaglandin synthetase, suggesting its mechanism of action differs from many other non-steroidal anti-inflammatory drugs (NSAIDs).[7]

More recently, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to possess potent anti-inflammatory activity.[3] This compound, which incorporates a 4-chlorophenyl substituent, significantly reduced paw edema in a carrageenan-induced inflammation model in rats.[3] Repeated administration also led to a significant decrease in the pro-inflammatory cytokine TNF-α.[3]

Caption: Inhibition of pro-inflammatory cytokines by a 4-chlorophenyl-containing pyrrole derivative.

Anticancer Potential of Derivatives

The this compound scaffold has also been utilized in the design of novel anticancer agents. A series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[10] One of the most potent compounds from this series exhibited IC₅₀ values ranging from 5.1 to 10.1 μM and was found to induce apoptosis via the activation of caspases-9/3.[10] This compound also demonstrated effective tumor growth reduction in an in vivo model.[10]

Similarly, novel imidazolyl benzoic acid derivatives have been synthesized and shown to possess anticancer activity.[11]

Effects on Lipid Metabolism

A metabolite of the hypolipidemic agent 4-(4'-chlorobenzyloxy)benzyl nicotinate, identified as 4-(4'-chlorobenzyloxy)benzoic acid, has been studied for its effects on lipid synthesis. This compound was found to inhibit sterol synthesis in both human and mouse skin fibroblasts in a dose-dependent manner. It also suppressed fatty acid synthesis, with a more pronounced effect in mouse cells. These findings suggest a potential role for this structural motif in modulating lipid metabolism.

Conclusion and Future Perspectives

While this compound may not be a biologically active agent in its own right, its value as a foundational scaffold in medicinal chemistry is undeniable. The diverse and potent biological activities of its derivatives, ranging from antimicrobial and anti-inflammatory to anticancer and lipid-modulating effects, highlight the rich pharmacological potential that can be accessed through its chemical modification. The 4-chlorophenyl group appears to be a key pharmacophoric element that contributes significantly to the observed activities.

Future research should continue to explore the vast chemical space around the this compound core. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, elucidating the precise mechanisms of action of the most promising derivatives will be essential for their translation into clinical applications. The journey of this compound from a simple chemical intermediate to a cornerstone of drug discovery is a testament to the power of synthetic chemistry in addressing unmet medical needs.

References

- 1. usbio.net [usbio.net]

- 2. This compound|Research Chemical [benchchem.com]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]

- 11. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]

4-(4-Chlorophenyl)benzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)benzoic acid, a biphenyl derivative, has emerged as a pivotal structural motif and a versatile building block in the landscape of organic synthesis. Its unique combination of a carboxylic acid handle for diverse functionalization and a chlorinated phenyl ring, which imparts specific electronic and steric properties, makes it an invaluable precursor in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound, with a particular focus on its role in the development of pharmaceuticals, advanced liquid crystals, and high-performance polymers. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging the full potential of this important chemical entity.

Introduction: The Structural and Chemical Significance of this compound

This compound, also known as 4'-chlorobiphenyl-4-carboxylic acid, possesses a molecular formula of C13H9ClO2 and a molecular weight of 232.66 g/mol .[1] The molecule's architecture, featuring two phenyl rings linked by a single bond, with a carboxylic acid group and a chlorine atom at the para positions, underpins its utility in organic synthesis. The carboxylic acid group serves as a versatile anchor for a variety of chemical modifications, including esterification, amidation, and conversion to acyl chlorides, enabling the construction of more complex molecular frameworks. The presence of the chlorine atom on the second phenyl ring influences the molecule's electronic properties and provides a site for further cross-coupling reactions, although it is generally less reactive than bromine or iodine substituents. The biphenyl core itself is a prevalent scaffold in many biologically active molecules and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C13H9ClO2 | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 289-291 °C | [1] |

| CAS Number | 5748-41-4 | [1] |

Synthesis of this compound

The most prevalent and efficient method for the laboratory and industrial-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction offers high yields and functional group tolerance, making it the preferred route.

Suzuki-Miyaura Cross-Coupling: A Robust Synthetic Strategy

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the typical reactants are 4-bromobenzoic acid and 4-chlorophenylboronic acid.[4][5]

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used catalyst due to its commercial availability and effectiveness.[2] The choice of ligand on the palladium center is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[6]

-

Base: A base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is essential to activate the boronic acid for the transmetalation step.[6] The base facilitates the formation of a more nucleophilic boronate species.

-

Solvent System: A mixture of an organic solvent like dioxane or dimethoxyethane and water is often employed.[7] This biphasic system helps to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

4-Bromobenzoic acid

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the Pd(PPh3)4 catalyst (0.02-0.05 eq) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 2N HCl to a pH of approximately 2. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Key Reactions and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its carboxylic acid group and the potential for further transformations of the biphenyl core.

Esterification and Amidation: Building Blocks for Diverse Scaffolds

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental linkages in a vast number of organic molecules, including pharmaceuticals and polymers.

Workflow for Ester and Amide Synthesis:

Figure 2: Functionalization pathways for this compound.

Protocol for Amide Synthesis:

-

Activation of Carboxylic Acid: Convert this compound to its more reactive acyl chloride by refluxing with thionyl chloride (SOCl2) or oxalyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, affording the corresponding amide.

This amidation reaction is central to the synthesis of various bioactive molecules where the amide bond is a key structural feature.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents: The biphenyl moiety can interact with biological targets, and derivatives have shown potential as anticancer agents. For instance, some synthesized compounds with a chloro group at the 4th position have exhibited significant anticancer response.[8]

-

Antimicrobial Agents: Derivatives of a structurally related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have been explored for their antimicrobial activity against various Gram-positive bacteria and fungi.[9][10]

Precursor for Liquid Crystals

The rigid, elongated structure of the biphenyl core in this compound makes it an excellent candidate for the synthesis of liquid crystals. By attaching long alkyl chains to the carboxylic acid end, molecules with the necessary anisotropy to form liquid crystalline phases can be created.[11] The specific properties of the resulting liquid crystals can be fine-tuned by modifying the length and nature of the alkyl chains and by introducing other substituents onto the biphenyl core.

Monomer for High-Performance Polymers

The dicarboxylic acid functionality, which can be introduced by further modification, or the existing carboxylic acid group of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides. These polymers often exhibit high thermal stability and desirable mechanical properties due to the rigid biphenyl units in their backbone.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a multitude of complex molecules with significant applications in medicinal chemistry, material science, and beyond. Its straightforward synthesis via the robust Suzuki-Miyaura coupling and the versatile reactivity of its carboxylic acid group make it an indispensable tool for the modern organic chemist. The insights and protocols provided in this guide aim to facilitate its effective utilization in research and development, paving the way for the discovery of novel functional molecules.

References

- 1. This compound 95 5748-41-4 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. 4-(4-Chlorophenyl)-3-Methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. preprints.org [preprints.org]

- 9. Buy 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 37940-65-1 [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 4-(4-Chlorophenyl)benzoic Acid Derivatives

Introduction: The Significance of Biphenyl Carboxylic Acids in Modern Drug Discovery

Biphenyl carboxylic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-(4-Chlorophenyl)benzoic acid, and its analogs are of significant interest to researchers in drug development due to their presence in various pharmacologically active compounds. The structural rigidity of the biphenyl system, combined with the electronic properties imparted by the chloro- and carboxyl- functional groups, allows for precise interactions with biological targets. These derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.

This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of this compound. The cornerstone of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high yield and purity of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic route to this important class of molecules.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process. The key transformation is the Suzuki-Miyaura cross-coupling of a commercially available aryl halide with an arylboronic acid. This is followed by a straightforward derivatization of the carboxylic acid moiety to generate a diverse library of compounds for further research.

Overall Synthetic Scheme

The synthetic pathway commences with the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 4-chlorophenylboronic acid. This reaction directly constructs the desired biphenyl backbone.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a crucial role in the transmetalation step by activating the boronic acid, thereby facilitating the transfer of the organic moiety to the palladium center.[3][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is optimized for the synthesis of this compound on a laboratory scale.

Materials:

-

4-Bromobenzoic acid (1.0 mmol, 201 mg)

-

4-Chlorophenylboronic acid (1.2 mmol, 187 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (10 mL)

-

Deionized water (2 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL). Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the solid product under vacuum to a constant weight.

-

Purification (if necessary): If the product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromobenzoic acid | 1.0 mmol | Limiting reagent |

| 4-Chlorophenylboronic acid | 1.2 mmol | 1.2 equivalents |

| Catalyst System | ||

| Palladium(II) acetate | 2 mol% | Pre-catalyst |

| Triphenylphosphine | 4 mol% | Ligand |

| Base | ||

| Potassium carbonate | 2.0 mmol | 2.0 equivalents |

| Solvent | ||

| Toluene/Water | 5:1 v/v | Biphasic system |

| Reaction Conditions | ||

| Temperature | 90 °C | |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Expected Yield | 85-95% | Dependent on purity of starting materials and reaction conditions |

Part 2: Multi-Step Derivatization of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives such as esters and amides. These derivatives are often synthesized to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

General Protocol for Amide Synthesis

The conversion of the carboxylic acid to an amide is a common and straightforward derivatization.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Desired amine (R-NH₂)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess reagent under reduced pressure.

-